molecular formula C39H67N5O6 B1682096 Soblidotin CAS No. 149606-27-9

Soblidotin

Cat. No.: B1682096
CAS No.: 149606-27-9
M. Wt: 702.0 g/mol
InChI Key: DZMVCVHATYROOS-ZBFGKEHZSA-N
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Description

Auristatin PE, also known as soblidotin, is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Auristatin PE is a potent inhibitor of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. This compound has shown significant antitumor activity and is used as a payload in antibody-drug conjugates for targeted cancer therapy .

Scientific Research Applications

Auristatin PE has a wide range of scientific research applications, including:

Mechanism of Action

Soblidotin is an antimicrotubule agent targeting beta-tubulin . It depolymerizes microtubules, which is a crucial process in cell division, thereby inhibiting the growth of cancer cells .

Future Directions

The information on the global and local reactivity descriptors of Soblidotin, obtained through CRT, may be used for the design of new pharmaceutical analogs . This suggests potential future directions in the development of new therapeutic drugs based on the chemical structure and properties of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Auristatin PE is synthesized through a series of chemical reactions starting from dolastatin 10. The synthesis involves the replacement of the Doe unit in dolastatin 10 with phenylethylamine, resulting in the formation of auristatin PE . The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of auristatin PE involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as chromatography and crystallization, to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the compound for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Auristatin PE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of auristatin PE include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, methanol). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the chemical reactions of auristatin PE include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Auristatin PE is part of the auristatin family of compounds, which includes monomethyl auristatin E and monomethyl auristatin F. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties . Compared to other auristatins, auristatin PE has shown higher potency and a broader spectrum of antitumor activity .

List of Similar Compounds

  • Monomethyl auristatin E
  • Monomethyl auristatin F
  • Dolastatin 10
  • Vinblastine
  • Paclitaxel

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMVCVHATYROOS-ZBFGKEHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031350
Record name Soblidotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149606-27-9
Record name Soblidotin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149606279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soblidotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Soblidotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOBLIDOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQC51A0WQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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